molecular formula C21H22ClNO2 B2640197 1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide CAS No. 2097863-73-3

1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B2640197
CAS No.: 2097863-73-3
M. Wt: 355.86
InChI Key: FMFKVCKVPIDVHU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide ( 2097863-73-3) is a synthetic small molecule with a molecular formula of C21H22ClNO2 and a molecular weight of 355.9 g/mol . This carboxamide derivative features a 1-(4-chlorophenyl)cyclopentane core linked to a (2,3-dihydro-1-benzofuran-3-yl)methyl group, a structure that aligns with compounds of interest in medicinal chemistry for probing biological targets . The compound is characterized by a topological polar surface area of 38.3 Ų and an estimated XLogP of 4.7, properties relevant for understanding its bioavailability . Researchers can utilize this chemical as a building block or a key intermediate in the synthesis of more complex molecules. It also serves as a valuable reference standard or pharmacophore in biochemical assays, particularly in the study of inflammation and ocular diseases, given that structurally similar cyclopentane carboxamide derivatives have been investigated as Platelet Activating Factor Receptor (PAFR) antagonists . PAF is a potent lipid mediator, and the suppression of its receptor is a useful mechanism for studying a wide range of inflammatory disorders and conditions like dry eye syndromes . Available from suppliers like Life Chemicals, this product is intended for non-human research applications only . It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and institutional safety guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-17-9-7-16(8-10-17)21(11-3-4-12-21)20(24)23-13-15-14-25-19-6-2-1-5-18(15)19/h1-2,5-10,15H,3-4,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKVCKVPIDVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopentane backbone with a carboxamide functional group and a chlorophenyl moiety. Its molecular formula is C19_{19}H20_{20}ClN1_{1}O2_{2} with a molecular weight of approximately 325.83 g/mol.

Research indicates that this compound may interact with various biological pathways. It is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and neuroprotection.

Pharmacological Studies

  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. Studies show that it inhibits the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neurodegenerative diseases characterized by inflammation .
  • Neuroprotective Properties : In animal models of Parkinson's disease, the compound exhibited neuroprotective effects by reducing dopaminergic neuron loss and improving behavioral outcomes following neurotoxic insults .
  • Analgesic Activity : Preliminary studies suggest that the compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-inflammatoryInhibits cytokine production in microglia
NeuroprotectiveProtects dopaminergic neurons; improves behavior
AnalgesicPotential modulation of pain pathways

Case Study 1: Neuroprotection in Parkinson's Disease

In a controlled study involving MPTP-induced neurotoxicity in mice, treatment with the compound significantly reduced inflammatory markers and preserved dopamine levels compared to untreated controls. Behavioral assessments indicated improved motor function following treatment .

Case Study 2: Inhibition of Microglial Activation

A study examined the effects of the compound on LPS-stimulated microglial cells. Results showed a marked decrease in nitric oxide production and pro-inflammatory cytokines, supporting its role as a potential therapeutic agent for neuroinflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound’s cyclopentane-carboxamide core differentiates it from analogs with alternative ring systems:

  • Cyclopropane-based analog (): The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide employs a cyclopropane ring instead of cyclopentane, reducing ring strain but limiting conformational flexibility. The methoxyphenoxy substituent may enhance solubility compared to the chlorophenyl group .
  • The dihydroxyphenylmethyl group could confer antioxidant properties absent in the target compound .
Feature Target Compound Cyclopropane Analog () Thienopyrazole Analog ()
Core Structure Cyclopentane Cyclopropane Thieno[2,3-c]pyrazole
Aromatic Substituent 4-Chlorophenyl Phenyl + 4-methoxyphenoxy 4-Chlorophenyl
Side Chain Dihydrobenzofuran-methyl Diethylcarboxamide Dihydroxyphenylmethyl

Functional Group Variations

  • Triazolopyridine-oxadiazole substituent (, BJ01461): The compound 1-(4-chlorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentane-1-carboxamide shares the cyclopentane-carboxamide core and 4-chlorophenyl group but replaces the dihydrobenzofuran with a triazolopyridine-oxadiazole moiety. This substitution introduces nitrogen-rich heterocycles, likely improving metabolic stability or target affinity .
  • Fluorobenzoyl-pyrrolidine analog (, BJ01418): 1-(3-Fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine lacks the carboxamide group but includes a sulfonylfuran side chain, which may enhance solubility or modulate pharmacokinetics compared to the benzofuran group in the target compound .

Pharmacological Implications

  • The 4-chlorophenyl group (common in and compounds) is associated with enhanced lipophilicity and receptor binding in CNS-targeting drugs.
  • Dihydrobenzofuran vs. Oxadiazole-triazolopyridine : The dihydrobenzofuran in the target compound may offer better blood-brain barrier penetration than the polar oxadiazole-triazolopyridine in BJ01461, though the latter’s nitrogen-rich structure could improve enzymatic resistance .

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